molecular formula C8H6ClFO2 B2564843 (2-Fluorophenoxy)acetyl chloride CAS No. 2965-17-5

(2-Fluorophenoxy)acetyl chloride

Cat. No. B2564843
CAS RN: 2965-17-5
M. Wt: 188.58
InChI Key: XSLKRUIYILEVAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for “(2-Fluorophenoxy)acetyl chloride” involves the reaction of 3-fluorophenol with acetyl chloride in the presence of a catalyst. The reaction mixture is heated to reflux for several hours, then cooled and the precipitated product is filtered. The product is washed with a suitable solvent (such as diethyl ether or chloroform), and dried under vacuum to obtain "(2-Fluorophenoxy)acetyl chloride".


Molecular Structure Analysis

The molecular formula of “(2-Fluorophenoxy)acetyl chloride” is C8H6ClFO2 . Its molecular weight is 188.59 .


Chemical Reactions Analysis

“(2-Fluorophenoxy)acetyl chloride” is used as a reagent in organic synthesis to modify biological molecules such as peptides, proteins, and nucleic acids. It has been used in the synthesis of various biologically active compounds, including inhibitors of enzymes and receptors.


Physical And Chemical Properties Analysis

“(2-Fluorophenoxy)acetyl chloride” is a liquid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Vinyl chloride monomer production catalysed by gold discusses the use of catalysts in the production of polyvinyl chloride (PVC), highlighting the environmental need to replace mercury-based catalysts with alternatives like gold, suggesting a context where related chlorinated compounds might be studied or applied (C. Davies et al., 2016).

Fluorescent chemosensors based on 4-methyl-2,6-diformylphenol illustrates the development of chemosensors for detecting various analytes, indicating the role of specific chemical functionalities in sensing applications, which might parallel the research interest in functional groups present in (2-Fluorophenoxy)acetyl chloride (P. Roy, 2021).

Mechanism of Action

The mechanism of action of “(2-Fluorophenoxy)acetyl chloride” involves the formation of a covalent bond between the compound and the biological molecule. This covalent bond can modify the structure and function of the molecule, leading to changes in its biochemical and physiological properties.

Safety and Hazards

“(2-Fluorophenoxy)acetyl chloride” is classified as dangerous . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2-fluorophenoxy)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-8(11)5-12-7-4-2-1-3-6(7)10/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLKRUIYILEVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenoxy)acetyl chloride

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